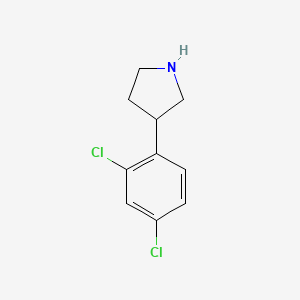

3-(2,4-Dichlorophenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-1-2-9(10(12)5-8)7-3-4-13-6-7/h1-2,5,7,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUOCWXCQANZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736563 | |

| Record name | 3-(2,4-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260753-41-0 | |

| Record name | 3-(2,4-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dichlorophenyl Pyrrolidine Structures

Asymmetric and Stereoselective Synthetic Pathways to 3-(2,4-Dichlorophenyl)pyrrolidine and its Stereoisomers

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. For this compound, where the stereocenter at the 3-position can lead to different enantiomers, asymmetric and stereoselective synthetic routes are crucial.

One notable approach involves the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines from enantiopure 4-formyl-β-lactams. nih.govugent.be Subsequent activation and reaction with various nucleophiles lead to chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. nih.govugent.be This method, while demonstrated for trifluoromethylated analogs, provides a conceptual framework for accessing stereochemically defined 3-substituted pyrrolidines.

Another powerful strategy is the [3+2] cycloaddition reaction. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields densely substituted pyrrolidines with high regio- and diastereoselectivities. nih.gov The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition to produce specific stereoisomers of the pyrrolidine (B122466) ring. nih.gov Computational studies have been employed to understand the influence of the N-tert-butanesulfinyl group on the diastereoselectivity. nih.gov

Furthermore, the alkylation of chiral 4-alkyloxymethyl- and silyloxymethylpyrrolidin-2-ones has been shown to produce 3,4-trans-disubstituted pyrrolidin-2-ones with complete stereoselection. researchgate.net These intermediates can then be converted to the corresponding 3,4-trans-disubstituted pyrrolidines. researchgate.net The choice of substituents and reaction conditions plays a critical role in controlling the stereochemical induction. researchgate.net

In the context of drug discovery, the synthesis of specific stereoisomers of pyrrolidine derivatives has been shown to be critical for biological activity. For instance, in the development of selective estrogen receptor degraders, it was found that only the (S)-isomer of a pyrrolidine-containing compound exhibited the desired activity, while the (R)-isomer was inactive. acs.org This highlights the importance of stereoselective synthesis in preparing therapeutically relevant molecules.

Table 1: Comparison of Asymmetric Synthetic Methods for Pyrrolidine Derivatives

| Method | Key Features | Stereocontrol |

| Rearrangement of Chiral Azetidines | Utilizes chiral starting materials to introduce stereocenters. nih.govugent.be | High diastereoselectivity. nih.govugent.be |

| [3+2] Cycloaddition | Employs chiral auxiliaries to direct stereochemistry. nih.gov | High regio- and diastereoselectivity. nih.gov |

| Alkylation of Chiral Pyrrolidin-2-ones | Relies on substrate control for stereoselective alkylation. researchgate.net | Complete trans-stereoselection. researchgate.net |

Novel Reaction Mechanisms and Strategies for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring itself is a fundamental challenge in organic synthesis. Researchers are continuously developing novel reaction mechanisms and strategies to access this important heterocyclic core.

A photo-promoted ring contraction of pyridines using a silylborane has been reported as a novel method for synthesizing pyrrolidine derivatives. nih.gov This reaction proceeds through a 2-azabicyclo[3.1.0]hex-3-ene skeleton and demonstrates broad substrate scope and functional group compatibility. nih.gov The mechanism involves key intermediates such as 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov

Another innovative approach involves the reaction of cyclic secondary amines with an anomeric amide reagent to generate nonstabilized cyclic isodiazene intermediates. acs.org Depending on the structure of the amine, these intermediates can lead to various products, with pyrrolidines forming cyclic hydrazones. acs.org Mechanistic studies suggest that these transformations often proceed through an azomethine imine intermediate. acs.org

Radical-mediated pathways also offer new avenues for pyrrolidine synthesis. A titanium-catalyzed radical formal [3+2] cycloaddition of N-acylaziridines and alkenes provides a redox-neutral method for constructing pyrrolidines from readily available starting materials. organic-chemistry.org This process utilizes a redox-relay mechanism involving radical intermediates for selective C-N bond cleavage and formation. organic-chemistry.org

Furthermore, copper-catalyzed enantioselective acylcyanation of alkenes can lead to β-cyanoketones, which can be subsequently transformed into 2,4-diphenylpyrrolidines. acs.org This method offers an economical alternative to traditional photocatalysts. acs.org

Functionalization and Derivatization of the Dichlorophenyl Moiety

Once the this compound scaffold is constructed, further functionalization of the dichlorophenyl ring can be explored to modulate the compound's properties. Standard aromatic substitution reactions can be employed, although the electronic nature of the dichlorinated ring will influence reactivity.

Palladium-mediated cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the aromatic ring. nih.gov These reactions would allow for the attachment of a wide variety of substituents, enabling the synthesis of a diverse library of analogs for structure-activity relationship studies. For instance, a multi-step sequence involving a Sonogashira-type coupling followed by iodocyclization and subsequent Pd-mediated C-C bond-forming reactions has been used to functionalize a related pyranone framework. nih.gov

Heterocyclic Annulation and Spiro-Cycloaddition Approaches for Pyrrolidine Hybrids

To create more complex molecular architectures, the pyrrolidine ring can be fused with other heterocyclic systems or incorporated into spirocyclic structures. These hybrid molecules can exhibit unique three-dimensional shapes and biological activities.

Divergent intermolecular coupling strategies have been developed to access various N-heterocycles, including pyrrolidines, directly from olefins. nih.gov By tuning the reaction conditions, such as the halogenating reagents, concentration, and solvent, either [3+2] or [4+2] annulation pathways can be favored, leading to the formation of pyrrolidines or piperidines, respectively. nih.govrsc.org This tunable approach is valuable for late-stage pharmaceutical diversification. nih.gov

Palladium-catalyzed [4+2] annulation has also been utilized to synthesize fluorinated N-heterocycles. nih.gov While this specific example focuses on piperidine (B6355638) synthesis, the underlying principles of annulation chemistry can be adapted to construct fused pyrrolidine systems.

Furthermore, the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines can be used to produce CF3-substituted 2-oxa-4,7-diazabicyclo[3.3.0]octan-3-one systems, demonstrating the potential for creating fused heterocyclic structures from pyrrolidine precursors. nih.gov

Elucidation of Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Positional Isomerism and Substituent Effects on Biological Activity of 3-(2,4-Dichlorophenyl)pyrrolidine Analogs

The biological activity of pyrrolidine (B122466) derivatives is highly sensitive to the nature and position of substituents on both the phenyl and pyrrolidine rings. Structure-activity relationship (SAR) studies systematically explore these modifications to map the chemical space for optimal efficacy.

Research on analogs has demonstrated that the substitution pattern on the aromatic ring is a critical determinant of activity. In a series of benzenesulfonamide (B165840) analogs, for example, the presence of electron-withdrawing groups such as fluorine, bromine, and chlorine on the phenyl ring was associated with stronger biological activity. nih.gov Specifically, placing a bromine atom at position 4 of the benzene (B151609) ring was found to enhance affinity, potentially by forming a halogen bond with the backbone nitrogen of a target residue (Phe282) and improving packing within the ligand-binding pocket through van der Waals interactions. nih.gov Conversely, substituting with electron-donating methyl groups led to diminished activity. nih.gov

In another series of kappa-opioid agonists, modifications were made to an ethylacetamide chain attached to the pyrrolidine ring. Introducing various alkyl and aryl substituents at the carbon adjacent to the amide nitrogen (C1) led to the discovery of potent compounds. nih.gov For instance, an analog bearing a 3-aminophenyl group at this position was found to be five times more active than a lead compound with a 1-methylethyl group at the same position, underscoring the significant impact of even distal substitutions. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Phenyl-Containing Analogs

| Parent Scaffold | Substituent & Position | Observed Effect on Activity | Reference |

| Benzenesulfonamide | Electron-withdrawing groups (F, Br, Cl) on Phenyl Ring A | Stronger activity | nih.gov |

| Benzenesulfonamide | Electron-donating groups (Methyl) on Phenyl Ring A | Diminished activity | nih.gov |

| Benzenesulfonamide | Bromine at Position 4 of Phenyl Ring A | Higher affinity | nih.gov |

| Oxazolidinone | Linear vs. Angular Benzotriazole attachment | Linear attachment showed more potency | nih.gov |

| N-[2-(1-pyrrolidinyl)ethyl]acetamide | 3-Aminophenyl group at C1 of ethyl chain | 5-fold increase in in-vitro activity | nih.gov |

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental factor governing the efficacy and selectivity of chiral drugs. For dichlorophenyl pyrrolidine analogs, which contain at least one stereocenter, different stereoisomers can exhibit vastly different pharmacological profiles.

The influence of stereochemistry is evident in studies of structurally related piperidine (B6355638) derivatives active at opioid receptors. In one such study, it was found that potent agonist activity was consistently associated with stereoisomers that preferentially adopt a chair conformation where the aryl group is in an axial position. nih.gov In contrast, compounds that favored an equatorial orientation of the aryl group, such as the cis-3,4-dimethyl derivative, tended to exhibit antagonist properties. nih.gov This demonstrates how a subtle change in the spatial orientation of the phenyl group relative to the heterocyclic ring can switch a compound's activity from agonism to antagonism.

In the context of sigma receptor ligands, stereochemistry also plays a definitive role. For a series of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine derivatives, the (1R,2R)-trans isomer displayed a significantly lower binding affinity (Ki = 455 nM) compared to the more flexible parent compound (Ki = 2.1 nM). nih.gov This substantial drop in affinity for a specific, rigid stereoisomer suggests that a precise spatial arrangement is required for optimal receptor engagement and that constraining the molecule into a less favorable orientation is detrimental to its binding potential.

The synthesis of potent kappa-opioid agonists has also benefited from the strategic use of chiral building blocks. nih.gov Employing chiral amino acids to introduce specific substituents led to the development of highly active compounds, implying that controlling the stereochemistry at the substituted carbon center is crucial for maximizing pharmacological efficacy. nih.gov

Table 2: Influence of Stereoisomerism on Biological Activity

| Compound Class | Stereoisomer/Conformation | Resulting Pharmacological Profile | Reference |

| 4-Arylpiperidine Derivatives | Preference for axial 4-aryl chair conformation | Potent agonist activity | nih.gov |

| 4-Arylpiperidine Derivatives | Preference for equatorial 4-aryl chair conformation | Antagonist properties | nih.gov |

| Dichlorophenyl Cyclohexylamine Derivatives | (1R,2R)-trans isomer | Significantly lower binding affinity (Ki = 455 nM) | nih.gov |

| Dichlorophenyl Cyclohexylamine Derivatives | Conformationally free parent compound | High binding affinity (Ki = 2.1 nM) | nih.gov |

Conformational Dynamics and Ligand-Receptor Interactions of Dichlorophenyl Pyrrolidines

The interaction between a ligand and its receptor is not a static lock-and-key event but a dynamic process. The conformational flexibility of both the ligand and the receptor is crucial for binding and signal transduction. For dichlorophenyl pyrrolidines, understanding these dynamics provides insight into the mechanisms of affinity and selectivity.

The flexibility of the pyrrolidine ring and the rotational freedom of the dichlorophenyl group allow the molecule to adopt various conformations in solution. However, only a specific subset of these conformations may be "biologically active," meaning they are suitable for binding to the receptor. Studies on conformationally restricted analogs of sigma receptor ligands have shown that steric factors and the orientation of nitrogen lone pairs play a major role in binding affinity. nih.gov It was revealed that a previously assumed "gauche" relationship between nitrogen atoms was not essential for high affinity, indicating that other conformational features are more critical for productive ligand-receptor interactions. nih.gov

Broader research into protein-ligand interactions using advanced techniques like NMR spectroscopy has elucidated the distinct roles of molecular motions. nih.gov Fast conformational dynamics (on the picosecond to nanosecond timescale) can contribute to the conformational entropy of binding, which is a key thermodynamic component of binding affinity. nih.gov Slower motions (on the microsecond to millisecond timescale) can allow a protein to access different conformational states, which can be critical for determining ligand specificity. nih.gov These principles suggest that the inherent flexibility of the dichlorophenyl pyrrolidine scaffold can be both an asset for affinity and a determinant of its target selectivity.

The preferred conformation can also dictate the functional outcome of receptor binding. As seen with related 4-arylpiperidine opioids, the preference for an axial versus an equatorial orientation of the aryl group can determine whether the compound acts as an agonist or an antagonist. nih.gov This is because the different conformations present distinct surfaces for interaction with the receptor, leading to different downstream signaling events.

Predictive QSAR Models for Optimized Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of novel molecules, thereby guiding the synthesis of more potent and optimized drug candidates.

For pyrrolidine derivatives, several QSAR models have been successfully developed. In an analysis of 47 pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors, robust QSAR models were generated using multiple linear regression (MLR) and partial least squares (PLS) methods. nih.gov The analysis identified the shape flexibility index, the Ipso atom E-state index, and electrostatic parameters like dipole moment as key descriptors in determining inhibitory activity. nih.gov This indicates that a combination of molecular shape, electronic properties, and charge distribution governs the potency of these compounds.

Another 3D-QSAR study on cyanopyrrolidine derivatives, also as DPP-IV inhibitors, yielded a statistically significant model with high predictive capacity. clinicsearchonline.org The results from such models can be visualized as contour maps, highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. For instance, one study noted that a positive hydrophobic potential was favorable for increasing the biological activity of the studied compounds. researchgate.net

The development of a QSAR model typically involves several steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors, building a model using statistical techniques, and rigorously validating the model's predictive power. nih.gov Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) are used to assess the model's robustness. A high q² value (e.g., > 0.5) indicates good internal predictive ability. researchgate.net These validated models serve as powerful tools in the drug design pipeline, allowing for the rapid virtual screening of compound libraries and prioritizing the synthesis of the most promising candidates. mdpi.com

Table 3: Example of a Predictive QSAR Model for Pyrrolidine Derivatives

| Model Type | Technique | Key Descriptors | Statistical Validation | Reference |

| 3D-QSAR | kNN-MFA | Steric (S_688), Hydrophobic (H_331) | q² = 0.6133, pred_r² = 0.7725 | researchgate.net |

| QSAR | MLR, PLS | Shape flexibility index, Ipso atom E-state index, Dipole moment | Statistically significant r, r², q² | nih.gov |

| 3D-QSAR | Not Specified | Structural features for Type II anti-diabetic activity | q² = 0.9866, r² = 0.9945 | clinicsearchonline.org |

Comprehensive Pharmacological and Biological Profiling

Target-Specific Receptor Modulation

The interaction of compounds containing the dichlorophenyl and pyrrolidine (B122466) moieties has been explored at several key receptor systems, including opioid, neurokinin, and cannabinoid receptors.

Opioid Receptor Agonism and Antagonism (e.g., κ-Opioid Receptor)

While direct studies on 3-(2,4-Dichlorophenyl)pyrrolidine are not extensively documented, research into structurally related compounds reveals significant activity at the κ-opioid receptor (KOR). A series of N-[2-(1-pyrrolidinyl)ethyl]acetamides featuring a dichlorophenyl group have been synthesized and evaluated as potent KOR agonists. nih.govnih.gov

Specifically, compounds such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide (B32628) demonstrated high potency, being 146 times more active than the standard KOR agonist U-50,488 in in-vitro models. nih.gov Further structure-activity relationship (SAR) studies on N-[2-(1-pyrrolidinyl)ethyl]acetamides with a 2-(3,4-dichlorophenyl) group identified potent agonists. For instance, 2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1- pyrrolidinyl)ethyl]acetamide was found to be five times more active than its parent compound in in-vitro assays and showed significant analgesic effects in animal models. nih.gov

The pyrrolidine ring, in conjunction with the dichlorophenylacetamide moiety, has been identified as a key structural feature for potent kappa opioid agonism in novel pyranopiperazine scaffolds. acs.org These findings underscore the importance of the 2,4-dichlorophenyl and pyrrolidine motifs in designing potent and selective KOR ligands.

Table 1: κ-Opioid Receptor Activity of Structurally Related Compounds

| Compound | Activity | In Vitro Potency | In Vivo Effect (ED50) |

|---|---|---|---|

| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide | KOR Agonist | 146x more active than U-50,488 | 0.004 mg/kg (sc) in mouse abdominal constriction model |

Neurokinin Receptor Modulation (e.g., NK2 Receptor Antagonism)

The potential for compounds bearing a dichlorophenyl group to act as neurokinin receptor antagonists has been investigated. The tachykinin NK2 receptor is a key target in these studies. While direct evidence for this compound is not available, research on related structures provides insights.

A class of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones has been developed as selective NK2 receptor antagonists. nih.gov These compounds, which incorporate the 3,4-dichlorophenyl moiety, have demonstrated high functional potency for the NK2 receptor. For example, the sulfamide (B24259) analogue 33 in this series exhibited an IC50 of 4 nM for the NK2 receptor and showed high selectivity over the NK1 and NK3 receptors. nih.gov Although these compounds feature piperidone and azetidine (B1206935) rings instead of a simple pyrrolidine, the findings highlight the contribution of the dichlorophenyl group to NK2 receptor antagonism.

Table 2: NK2 Receptor Antagonist Activity of a Structurally Related Compound

| Compound | Target | Potency (pA2/pKb) | Selectivity |

|---|

Cannabinoid Receptor Activity (e.g., CB1 Receptor Antagonism)

The 2,4-dichlorophenyl group is a prominent feature in a well-known class of cannabinoid CB1 receptor antagonists. The archetypal example is Rimonabant (SR141716A), which is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. jbclinpharm.orgjbclinpharm.org This compound is a potent and selective CB1 receptor antagonist with a Ki value of 2 nM. jbclinpharm.org

While Rimonabant contains a pyrazole (B372694) core, the 2,4-dichlorophenyl substituent is crucial for its high affinity. jbclinpharm.org Analogs of Rimonabant have been developed, such as 1-(2,4-Dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide, which also demonstrates high affinity for the CB1 receptor. nih.gov Although these compounds differ from this compound in their core heterocyclic structure, the consistent presence of the 2,4-dichlorophenyl group in potent CB1 antagonists suggests its importance for activity at this target.

Table 3: CB1 Receptor Antagonist Activity of Structurally Related Compounds

| Compound | Core Structure | CB1 Receptor Affinity (Ki) |

|---|---|---|

| Rimonabant (SR141716A) | Pyrazole | 2 nM |

Enzyme Inhibition Studies

The potential for this compound and its analogs to inhibit key enzymes has also been a subject of scientific inquiry.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme and a target for various therapeutic agents. wikipedia.orgresearchgate.netnih.gov A review of the literature indicates that while various heterocyclic compounds have been investigated as DHFR inhibitors, there is currently no published research specifically detailing the inhibitory activity of this compound against DHFR. nih.govresearchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrase (CA) enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Sulfonamide-based compounds are the most well-known class of CA inhibitors. nih.gov A thorough search of the scientific literature did not yield any studies on the direct inhibitory effects of this compound on carbonic anhydrase isozymes.

Aminoglycoside Modifying Enzyme Inhibition (e.g., AAC(6′)-Ib)

The rise of antibiotic resistance has spurred research into inhibitors of resistance-conferring enzymes, such as the aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib). This enzyme is a primary cause of resistance to aminoglycoside antibiotics like amikacin (B45834) in Gram-negative bacteria. nih.gov While direct studies on this compound are not detailed in the reviewed literature, extensive research has been conducted on substituted pyrrolidine scaffolds as potent inhibitors of AAC(6′)-Ib. nih.gov

A key study identified a pyrrolidine pentamine scaffold through mixture-based combinatorial libraries. nih.gov Structure-activity relationship (SAR) analysis of derivatives of this scaffold highlighted the critical role of specific substitutions for inhibitory activity. The findings indicate that aromatic functionalities, such as the phenyl groups, are essential for the molecule's function. nih.gov Molecular docking studies suggest that these inhibitor compounds bind preferentially to the antibiotic binding cavity of the enzyme, and this binding affinity correlates with experimental inhibitory activity. nih.gov The research into these pyrrolidine-based inhibitors serves as a foundation for designing new analogs to combat aminoglycoside resistance. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes mellitus. nih.govnih.gov This enzyme is responsible for inactivating incretin (B1656795) hormones, which play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion. nih.govnih.gov Inhibition of DPP-IV prolongs the action of these hormones, offering a therapeutic strategy for managing blood glucose levels. nih.govfrontiersin.org

Research into DPP-IV inhibitors has explored various chemical structures. Although specific inhibitory data for this compound is not available in the provided research, the pyrrolidine ring is a core component of several classes of DPP-IV inhibitors, known as "gliptins". nih.gov For instance, studies on 1-(gamma-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines have been conducted to assess their potential as DPP-4 inhibitors. nih.gov The development of numerous synthetic DPP-IV inhibitors highlights the therapeutic interest in this enzyme, though the search continues for novel inhibitors with improved safety profiles, often from natural sources. frontiersin.org

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), thereby terminating nerve signals. nih.gov Inhibitors of AChE are cornerstone therapies for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. nih.govnih.gov The therapeutic goal is to increase the availability of acetylcholine at the synaptic cleft. nih.gov A wide array of compounds, both natural and synthetic, have been investigated for their AChE inhibitory activity. nih.govepa.gov However, based on the reviewed scientific literature, there is no specific information available regarding the evaluation of this compound as an inhibitor of acetylcholinesterase.

Anti-Infective and Antimicrobial Potentials

The search for novel anti-infective agents is a global health priority. The potential of various chemical scaffolds, including those containing pyrrolidine and dichlorophenyl moieties, is under continuous investigation.

Antibacterial Activity (e.g., Mycobacterium tuberculosis)

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a significant challenge due to the emergence of drug-resistant strains. frontiersin.org This has driven research into new chemical entities with novel mechanisms of action. While direct studies on this compound against Mtb were not found, related pyrrole (B145914) and pyrrolidine-containing compounds have demonstrated notable activity.

For example, pyrrolobenzodiazepines (PBDs) have been identified as a promising class of antibacterial agents with activity against Mtb. researchgate.net Similarly, certain arylpyrrole derivatives, particularly those with halogen substitutions on the phenyl ring, have shown appreciable inhibitory activity against M. tuberculosis. nih.gov The pyrrole derivative BM212 has also been shown to possess strong inhibitory activity against M. tuberculosis, including drug-resistant and intracellular bacilli. nih.gov

Table 1: Antibacterial Activity of Select Pyrrole-Related Compounds Against M. tuberculosis

| Compound/Class | Target/Mechanism | Activity Notes | Reference(s) |

|---|---|---|---|

| IMB-0283 | D-alanine–D-alanine ligase A (DdlA) inhibitor | Active against clinical strains with MICs from 0.5 to 4.0 µg/mL. | frontiersin.org |

| Phocoenamicins | Spirotetronate polyketides | Moderate anti-tuberculosis activity with MIC values of 16 to 32 µg/mL. | mdpi.com |

| Pyrrolobenzodiazepines (PBDs) | DNA gyrase inhibition | PBD-ciprofloxacin hybrid showed MIC of 0.4 µg/mL against drug-sensitive Mtb. | researchgate.net |

| Arylpyrrole Derivatives | Not specified | Antimycobacterial potency correlated with halogens on the phenyl ring. | nih.gov |

This table presents data for compounds structurally related to this compound to indicate the potential of the chemical class.

Antifungal Efficacy (e.g., Botrytis cinerea)

Botrytis cinerea, the fungus causing gray mold disease, leads to significant economic losses in agriculture, and resistance to existing fungicides is a growing concern. nih.govfrontiersin.org Research into new antifungal agents is critical for managing this pathogen. nih.govir4project.org

The antifungal potential of chlorophenyl derivatives against B. cinerea has been a subject of investigation. A study evaluating twenty-two aromatic derivatives with a chlorine atom found that the presence and position of the chloro-substituent influenced antifungal activity. nih.gov Specifically, enantiomers of 1-(4'-chlorophenyl)-2-phenylethanol exhibited the most significant inhibition of fungal growth, underscoring a clear structure-activity relationship. nih.gov Other research on N-phenyl-driman-9-carboxamides also showed that chlorinated compounds in the aromatic ring displayed high antifungal activity, with IC50 values between 0.20 and 0.26 mM. nih.gov These findings suggest that the dichlorophenyl moiety of this compound could be a key contributor to potential antifungal properties against B. cinerea.

Table 2: Antifungal Activity of Select Chlorophenyl Derivatives Against Botrytis cinerea

| Compound Class | Activity Metric | Finding | Reference(s) |

|---|---|---|---|

| Chlorinated N-phenyl-driman-9-carboxamides | IC50 (Mycelial Growth) | 0.20 - 0.26 mM | nih.gov |

This table highlights the antifungal potential of compounds containing a chlorophenyl group, a key feature of this compound.

Antiparasitic Activity

Derivatives of this compound have demonstrated notable activity against various parasites, including Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). nih.govuga.edu

Trypanosoma brucei:

Research into novel inhibitors of Trypanosoma brucei has identified compounds with a 2,4-dichlorophenyl moiety as having significant potential. nih.gov Structure-based drug design has led to the synthesis of potent inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), an essential enzyme for parasite survival. nih.gov These inhibitors, featuring a 2,4-dichlorophenyl group, have shown nanomolar potency in parasite growth inhibition assays while exhibiting low toxicity to mammalian cells. nih.gov The 2,4-dichlorophenyl moiety fits into an enlarged methionine binding pocket of the enzyme, contributing to the inhibitor's potency. nih.gov

Further studies have explored other pyrrolidine derivatives and related structures in the fight against T. brucei. nih.govproteopedia.orgresearchgate.net For instance, a diverse set of sulfonyl fluoride (B91410) probes were screened, with some showing sub-micromolar anti-trypanosomal activity. nih.govresearchgate.net Additionally, substituted pyrrolo[2,3-d]pyrimidines have been investigated as inhibitors of pteridine (B1203161) reductase 1 (PTR1), another potential drug target in T. brucei. proteopedia.org While some of these compounds showed trypanocidal activity in mouse models, toxicity remains a challenge to be addressed. proteopedia.org

Anthelmintic Activity:

The anthelmintic properties of this compound and its analogs are also an area of investigation. While direct studies on its anthelmintic effects are not extensively detailed in the provided context, the broader class of pyrrolidine derivatives has been explored for various antiparasitic activities. nih.gov

Anti-Cancer and Cytotoxic Investigations

The cytotoxic effects of this compound derivatives have been evaluated against a range of cancer cell lines, revealing potential for development as anti-cancer agents.

Cytotoxicity against Various Cancer Cell Lines

HeLa, HT-29, and SH-SY5Y Cells:

Studies have shown that pyrrolidine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative demonstrated an antiproliferative effect against HT-29 (colon cancer) and SH-SY5Y (neuroblastoma) cells. nih.gov Another study highlighted a 4-(pyrrolidine-2,5-dione-1-yl) phenol (B47542) compound's significant anticancer activity against the HT-29 cell line. researchgate.net

Derivatives of 2-aroyl-4-arylidene-5-oxopyrrolidine have been synthesized and their cytotoxicity against HeLa (cervical cancer) cells was investigated. frontiersin.org One such analog, (E)-2-(4-bromobenzoyl)-N-(tert-butyl)-4-(4-fluorobenzylidene) -5-oxo-1-propylpyrrolidine-2-carboxamide (RPDPD), inhibited the proliferation of HeLa cells in a dose-dependent manner. frontiersin.org

Furthermore, dispiro indeno pyrrolidine derivatives containing a 2,4-dichlorophenyl group have been developed and tested for their anticancer activity. nih.gov

| Cell Line | Compound Type | Observed Effect | Citation |

| HT-29 | Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Antiproliferative | nih.gov |

| SH-SY5Y | Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Antiproliferative | nih.gov |

| HT-29 | 4-(pyrrolidine-2,5-dione-1-yl) phenol | Significant anticancer activity | researchgate.net |

| HeLa | (E)-2-(4-bromobenzoyl)-N-(tert-butyl)-4-(4-fluorobenzylidene) -5-oxo-1-propylpyrrolidine-2-carboxamide (RPDPD) | Inhibition of proliferation | frontiersin.org |

Apoptotic and Antiproliferative Mechanisms

The anti-cancer effects of pyrrolidine derivatives are often linked to the induction of apoptosis and inhibition of cell proliferation. For instance, halogenated pyrrolo[3,2-d]pyrimidines have been shown to induce apoptosis and cause G2/M cell cycle arrest in triple-negative breast cancer cells. nih.gov Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have demonstrated cytotoxic activity by inducing apoptosis and causing cell cycle arrest at different stages in various cancer cell lines. nih.gov

The compound (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) has been shown to mediate its effects through the activation of the aryl hydrocarbon receptor (AhR) pathway, leading to DNA damage, S-phase cell cycle arrest, and cell death in sensitive breast cancer cell lines. sigmaaldrich.com

Central Nervous System (CNS) Activity

The structural features of this compound have prompted investigations into its effects on the central nervous system, particularly its potential as an anticonvulsant and analgesic agent.

Anticonvulsant and Antiepileptic Effects

Pyrrolidine derivatives are a well-established class of anticonvulsant agents. drugs.com The pyrrolidine-2,5-dione scaffold, present in the antiepileptic drug ethosuximide, has been a key structural motif in the development of new anticonvulsant compounds. nih.govnih.gov

Research has shown that derivatives of 3-aryl-pyrrolidine-2,5-dione exhibit significant anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES) seizure and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Specifically, derivatives with a chlorine atom at the 3 or 4-position of the aromatic ring were found to be particularly potent. nih.gov

Hybrid compounds incorporating the pyrrolidine-2,5-dione frame have demonstrated a broad spectrum of anticonvulsant activity, often with greater efficacy and a better safety profile than existing antiepileptic drugs. nih.gov The proposed mechanism of action for many of these compounds involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.govmdpi.combohrium.comnih.gov

Analgesic and Antinociceptive Properties

A number of pyrrolidine derivatives have demonstrated promising analgesic and antinociceptive effects. nih.govnih.gov For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including a compound with a 3,4-dichlorophenyl group, exhibited potent, naloxone-reversible analgesic effects in a mouse abdominal constriction model. nih.govnih.gov

Furthermore, several 3-(substituted-phenyl)-pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their antinociceptive activity in models of tonic and neuropathic pain. mdpi.comnih.govresearchgate.net Some of these compounds showed significant analgesic effects in the formalin test, which models both neurogenic and inflammatory pain. mdpi.comnih.govnih.govresearchgate.net The mechanism of action for the analgesic effects of some of these compounds is also thought to involve interaction with neuronal voltage-sensitive sodium channels. nih.gov

Modulation of Ion Channels and Neurotransmitter Transporters

The pyrrolidine scaffold is a key structural element in many pharmacologically active compounds. nih.gov Derivatives of this structure have been shown to interact with various components of the nervous system, including ion channels and neurotransmitter transporters.

GABA Transporters: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain. Its activity is regulated, in part, by its re-uptake from the synaptic cleft via GABA transporters (GATs). nih.gov Inhibition of these transporters can enhance GABAergic activity, a property that is therapeutically useful in conditions like epilepsy. nih.gov While specific studies on this compound's direct interaction with GABA transporters are not extensively detailed in the provided results, the broader class of pyrrolidine derivatives has been a focus for developing GAT inhibitors. nih.gov For instance, research has shown that δ-Opioid receptor activation can inhibit the GABA transporter GAT1, leading to increased GABA levels in the synaptic cleft and enhanced inhibitory neurotransmission. nih.gov This suggests that compounds modulating these systems, potentially including pyrrolidine derivatives, could influence GABAergic signaling.

Sodium and Calcium Channels: Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants. nih.gov Some insecticides also target these channels. nih.gov While direct evidence for this compound is not specified, related compounds with a dichlorophenyl moiety have been studied for their effects on sodium channels. For example, an endogenous pentapeptide has been identified as a sodium channel blocker in inflammatory autoimmune disorders of the central nervous system. nih.gov Furthermore, various compounds are known to modulate sodium channels in a state-dependent manner. frontiersin.org

Calcium channel blockers, particularly dihydropyridines, are used to treat hypertension by relaxing vascular smooth muscle. nih.govwikipedia.org The 4-(2,3-dichlorophenyl) group is a feature of some potent calcium antagonists. nih.gov Other pyrrolidine derivatives, such as Bepridil, act as non-selective calcium channel blockers and also inhibit Na+/Ca2+ exchange. tocris.com This indicates that the dichlorophenyl and pyrrolidine motifs can be found in compounds that modulate calcium channels.

| Target | Compound Class/Example | Observed Effect | Reference |

|---|---|---|---|

| GABA Transporter (GAT1) | δ-Opioid Receptor Agonists | Inhibition of GAT1, increased synaptic GABA | nih.gov |

| Voltage-Gated Sodium Channels | Endogenous Pentapeptide | Channel blockade in inflammatory CNS disorders | nih.gov |

| L-type Calcium Channels | 4-(2,3-dichlorophenyl)-1,4-dihydropyridine derivatives | Potent calcium antagonist activity | nih.gov |

| Non-selective Calcium Channels | Bepridil (a pyrrolidine derivative) | Blockade of calcium channels and Na+/Ca2+ exchange | tocris.com |

Potential for Neurological Disorder Treatment

The modulation of neurotransmitter systems and ion channels by pyrrolidine-containing compounds suggests their potential for treating neurological disorders.

Research into compounds with similar structural features has pointed towards several therapeutic avenues. For instance, the inhibition of glutamate (B1630785) uptake by L-trans-pyrrolidine-2,4-dicarboxylate (PDC) has been studied in the context of neuronal damage associated with brain ischemia. nih.gov This highlights the role of pyrrolidine derivatives in modulating excitatory amino acid transporters.

Furthermore, some pyrrolidine derivatives have been investigated for their anticonvulsant and antinociceptive (pain-relieving) properties. mdpi.com For example, certain 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives have demonstrated activity in animal models of seizures and pain. mdpi.com The analgesic effects observed in some of these compounds suggest a potential role in managing neuropathic pain. mdpi.com

The development of kappa opioid receptor agonists with limited central nervous system access has also involved pyrrolidine structures, specifically 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide derivatives. nih.gov These compounds have shown antinociceptive activity, particularly in models of tonic pain. nih.gov

Progressive supranuclear palsy (PSP) is a neurodegenerative disorder characterized by the accumulation of tau protein. nih.gov While no effective disease-modifying therapies currently exist, research is ongoing to identify treatments that can target the underlying pathology. nih.gov The diverse neurological activities of pyrrolidine derivatives could make them interesting candidates for further investigation in the context of such complex neurodegenerative diseases.

Anti-inflammatory and Immunomodulatory Effects

Pyrrole and its fused derivatives have been shown to possess anti-inflammatory properties. nih.govdntb.gov.ua Some of these compounds exhibit significant anti-inflammatory activity, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov

The immunomodulatory potential of various natural and synthetic compounds is an active area of research. nih.govmdpi.com Chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives, have been identified as having immunomodulatory effects on both innate and adaptive immune cells. researchgate.net These effects can include the inhibition of neutrophil functions and the suppression of pro-inflammatory mediators. researchgate.net

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not detailed, the broader family of pyrrole-containing compounds has demonstrated such activities. researchgate.net For example, some pyrrole derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines. nih.gov

Herbicidal Activity

Derivatives of 2,4-Dichlorophenoxyacetic acid (2,4-D) are widely used as systemic herbicides to control broadleaf weeds. wikipedia.orgresearchgate.net These herbicides function by inducing uncontrolled growth in susceptible plants. wikipedia.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 3-(2,4-Dichlorophenyl)pyrrolidine, docking studies are crucial for elucidating binding modes, identifying key interactions, and estimating binding affinities, thereby guiding structure-activity relationship (SAR) studies.

Research on various pyrrolidine (B122466) derivatives highlights the utility of this approach. For instance, in the development of inhibitors for targets like the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) and Cyclin-dependent kinase 5 (Cdk5), docking simulations are routinely employed. ias.ac.inacs.org These studies help identify the critical amino acid residues in the target's active site that interact with the ligand. The dichlorophenyl group can engage in hydrophobic and halogen-bond interactions, while the pyrrolidine ring's nitrogen can act as a hydrogen bond acceptor or a basic center for salt-bridge formation.

In a study on pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE), docking scores were used to rank potential inhibitors, with some compounds showing higher predicted affinity than the reference drug, donepezil. acs.org Similarly, docking simulations for pyrrolo[3,4-c]pyrrole (B14788784) derivatives against COX-2 and LOX enzymes were performed to determine their binding modes within the active sites. orientjchem.org These simulations provide a static but insightful snapshot of the ligand-protein complex, which is essential for the initial stages of virtual screening and lead identification.

Table 1: Representative Docking Study Data for Pyrrolidine-Based Compounds Note: This table is a composite representation based on typical data from studies on pyrrolidine derivatives. Scores are illustrative.

| Compound Class | Target Protein | Docking Software | Representative Docking Score | Key Interacting Residues |

| Pyrrolidin-2-one Derivatives | AChE (PDB: 4EY7) | Glide (Extra Precision) | -18.59 | Trp84, Tyr121, Phe330 |

| Pyrrolidine Derivatives | Mcl-1 | MOE (Molecular Operating Environment) | -8.5 kcal/mol | Met250, Val253, Phe270 |

| Pyrrolidine-2,3-dione Derivatives | Cdk5/p25 (PDB: 1UNL) | GOLD | >67 (GoldScore) | Cys83, Asp86, Gln132 |

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. For this compound and its analogs, DFT is used to calculate fundamental parameters that are not accessible through classical molecular mechanics methods.

These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily able to engage in electronic transitions and reactions.

Furthermore, DFT is employed to compute global reactivity descriptors such as electronegativity, chemical hardness, and softness. researchgate.net These parameters help predict the molecule's behavior in chemical reactions. For the pyrrolidine moiety, DFT can be used to quantify its nucleophilicity, a key factor in its ability to form bonds with biological targets. The calculated MEP can identify electron-rich regions (like the nitrogen atom) and electron-poor regions, which are prone to electrophilic and nucleophilic attacks, respectively, guiding the understanding of intermolecular interactions.

Table 2: Illustrative Quantum Chemical Properties Calculated via DFT Note: Values are conceptual and representative for a substituted pyrrolidine.

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.7 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated as (LUMO-HOMO)/2. | 2.35 eV |

| Electronegativity (χ) | Power of an atom to attract electrons; calculated as -(HOMO+LUMO)/2. | 3.85 eV |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand and its target behave over time. MD simulations are performed on docked complexes of pyrrolidine derivatives to assess their stability and to observe the dynamics of the binding interactions. ias.ac.inacs.org

By simulating the movement of atoms over nanoseconds, researchers can verify if the binding pose predicted by docking is stable or if the ligand shifts to a different conformation. acs.org Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. An average RMSD value of around 2-3 Å over a simulation of 30 to 100 nanoseconds is often considered stable. acs.org

MD simulations also allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This provides a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and conformational changes. These simulations have been instrumental in validating the stability of pyrrolidine-based inhibitors in the active sites of targets like Mcl-1 and AChE. acs.org

In Silico Lead Optimization and Virtual Screening Strategies

The this compound core is an excellent starting point for in silico lead optimization and virtual screening. These strategies use computational methods to design and filter large libraries of virtual compounds to identify those with the highest predicted activity and best drug-like properties.

Fragment-based drug discovery (FBDD) is one such strategy where small molecular fragments are identified and then computationally "grown" or "linked" to create more potent lead compounds. The this compound structure itself can be considered a fragment that can be elaborated upon. Using automated protocols like Auto in silico Ligand Directing Evolution (AILDE), a hit compound can be systematically modified by adding new chemical fragments, and the resulting analogs can be rapidly evaluated for improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models are another key tool. In studies of pyrrolidine derivatives, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to build predictive models. ias.ac.inresearchgate.net These models correlate the 3D structural features (steric, electrostatic, hydrophobic fields) of the molecules with their biological activity, producing contour maps that guide the design of new compounds with enhanced potency. ias.ac.inresearchgate.net

Pharmacokinetics and Metabolic Stability Research

In Vitro Assessment of Metabolic Stability in Biological Systems (e.g., Human Liver Microsomes)

The initial evaluation of a compound's metabolic fate is typically conducted using in vitro systems that contain the primary enzymes responsible for drug metabolism. springernature.comnuvisan.com Human liver microsomes (HLM) are a standard and essential tool in these assessments. nih.gov Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I metabolism. nih.gov

The metabolic stability assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors, such as NADPH. springernature.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comnuvisan.com From this data, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. nuvisan.comresearchgate.net

While specific data for 3-(2,4-Dichlorophenyl)pyrrolidine is not extensively published, research on the closely related analog, 3-(p-chlorophenyl)pyrrolidine, in rat liver homogenates (which contain microsomes) demonstrates that this class of compounds is susceptible to metabolic transformation. nih.gov In these studies, the disappearance of the parent compound was tracked to identify its metabolic liabilities. nih.gov Such assessments are crucial for ranking compounds early in the discovery process and identifying which structures may require modification to reduce the rate of metabolism. springernature.com

Table 1: Key Parameters in In Vitro Metabolic Stability Assessment

| Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| Half-life (t½) | Time required for the concentration of the compound to decrease by half in the in vitro system. | Indicates the speed of metabolism. A very short half-life may predict poor bioavailability and short duration of action in vivo. |

| Intrinsic Clearance (CLint) | The volume of biological fluid (e.g., liver microsomal suspension) cleared of the drug per unit of time, normalized to the amount of protein. | Used to predict in vivo hepatic clearance. High CLint often correlates with high first-pass metabolism and low oral bioavailability. |

Identification of Major Metabolic Pathways and Metabolites (e.g., N-benzyl oxidation)

Following the determination of metabolic stability, the next step is to identify the specific metabolic pathways and the resulting metabolites. This "metabolite profiling" helps pinpoint the exact locations on the molecule that are susceptible to enzymatic attack, often referred to as "metabolic soft spots." researchgate.net

For the 3-(phenyl)pyrrolidine scaffold, studies on the analog 3-(p-chlorophenyl)pyrrolidine have shown that the pyrrolidine (B122466) ring is a primary site of metabolism. nih.gov The major metabolic pathway identified was α-oxidation, where oxidation occurs on the carbon atoms adjacent to the nitrogen atom within the pyrrolidine ring. nih.gov This initial oxidation leads to a series of transformations that result in ring-opening and the formation of both lactam and amino acid metabolites. nih.gov

The primary metabolites identified from the metabolism of 3-(p-chlorophenyl)pyrrolidine in rat liver and brain homogenates include:

Lactam Metabolites: 4-(p-chlorophenyl)pyrrolidin-2-one and 3-(p-chlorophenyl)pyrrolidin-2-one. nih.gov

Amino Acid Metabolites: 4-amino-3-(p-chlorophenyl)butanoic acid (a baclofen analog) and 4-amino-2-(p-chlorophenyl)butanoic acid. nih.gov

In liver homogenates, the formation of lactam metabolites was found to be significantly higher than that of the amino acid metabolites. nih.gov This indicates that oxidation and subsequent lactam formation is a major clearance pathway for this structural class.

Another common metabolic pathway for related compounds that are N-substituted, such as with a benzyl group, is oxidative N-dealkylation (e.g., N-benzyl oxidation). researchgate.net This process involves the enzymatic removal of the N-substituent, which can significantly alter the pharmacological properties of the molecule.

Table 2: Major Metabolites Identified for the 3-(p-chlorophenyl)pyrrolidine Scaffold

| Metabolite Class | Specific Metabolites Identified | Metabolic Pathway |

|---|---|---|

| Lactams | 4-(p-chlorophenyl)pyrrolidin-2-one | α-Oxidation of the pyrrolidine ring |

| 3-(p-chlorophenyl)pyrrolidin-2-one | α-Oxidation of the pyrrolidine ring | |

| Amino Acids | 4-amino-3-(p-chlorophenyl)butanoic acid | α-Oxidation and subsequent ring opening |

| 4-amino-2-(p-chlorophenyl)butanoic acid | α-Oxidation and subsequent ring opening |

Rational Design Strategies for Improved Metabolic Stability

Once metabolic liabilities are identified, medicinal chemists can employ rational design strategies to modify the compound's structure, blocking these metabolic pathways to improve stability. researchgate.net The goal is to enhance pharmacokinetic properties like half-life and oral bioavailability without compromising the desired pharmacological activity. nih.gov

Several strategies could be applied to a molecule like this compound:

Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties but different metabolic susceptibility. For instance, to block the α-oxidation of the pyrrolidine ring, one might introduce substituents at the metabolically active positions (C2 and C5). Another strategy is to replace a metabolically labile phenyl ring with a more stable heterocyclic ring, such as a pyridine or pyrimidine, which can alter the electronic properties and reduce susceptibility to oxidation. nih.gov

Ring Size Alteration: Modifying the size of the pyrrolidine ring to a piperidine (B6355638) (six-membered) or azetidine (B1206935) (four-membered) ring can change the ring strain and the orientation of the atoms, potentially making it a poorer substrate for the metabolizing enzymes.

Cyclopropylmethyl Incorporation: Attaching a cyclopropylmethyl group to the pyrrolidine nitrogen can sterically hinder the approach of CYP enzymes to the nitrogen and adjacent alpha-carbons, thereby slowing N-dealkylation and α-oxidation pathways.

These modifications are guided by an iterative process of design, synthesis, and re-testing in metabolic stability assays to confirm that the intended improvement has been achieved.

In Vitro-In Vivo Correlation in Metabolic Clearance Prediction

A primary goal of in vitro metabolism studies is to predict the in vivo pharmacokinetic behavior of a compound in humans. nih.gov This process is known as in vitro-in vivo correlation (IVIVC). researchgate.net Data from in vitro systems, such as the intrinsic clearance (CLint) measured in human liver microsomes or hepatocytes, are used in mathematical models to scale up and predict the human hepatic clearance (CLh). nih.govresearchgate.net

The well-stirred model is a commonly used equation for this purpose. However, establishing a reliable IVIVC can be challenging. nih.gov Discrepancies can arise due to several factors:

Species Differences: The expression and activity of metabolic enzymes can vary significantly between humans and the animal species used in preclinical testing. nih.govfrontiersin.org

Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver (e.g., intestine, kidney, lungs), which is not accounted for in liver-based in vitro systems.

Role of Transporters: The uptake of drugs into and out of liver cells is often mediated by transport proteins. If a compound is a substrate of these transporters, in vitro models that lack them may poorly predict in vivo clearance. researchgate.net

For compounds with low clearance, standard in vitro incubation times may be too short to accurately measure their metabolic rate. In such cases, more advanced techniques like the hepatocyte relay method, which involves serial incubations, may be required to obtain a reliable measurement and build a confident IVIVC. researchgate.net Successfully correlating in vitro data with in vivo outcomes is crucial for selecting promising drug candidates and designing appropriate clinical studies. researchgate.net

Advanced Analytical and Bioassay Methodologies in Pyrrolidine Research

Spectroscopic Techniques for Elucidating Biological Interactions and Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized dichlorophenyl pyrrolidine (B122466) derivatives and for probing their interactions with biological targets. nih.gov While specific spectral data for 3-(2,4-Dichlorophenyl)pyrrolidine is not widely published, the expected characteristics can be inferred from analyses of analogous structures. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the precise molecular structure. youtube.com

¹H NMR would provide information on the number of different types of protons and their neighboring environments. For a compound like this compound, one would expect to see distinct signals for the protons on the pyrrolidine ring, with their chemical shifts and splitting patterns revealing their connectivity and stereochemistry. The aromatic protons on the dichlorophenyl ring would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting pattern indicating their relative positions.

¹³C NMR complements ¹H NMR by showing the number of unique carbon environments. mdpi.com Signals would be expected for the carbons of the pyrrolidine ring, as well as the six distinct carbons of the 2,4-dichlorophenyl group, including two attached to chlorine atoms which would be significantly influenced.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. youtube.com For a secondary amine like this compound, a key feature would be the N-H stretch, typically appearing as a moderate absorption in the 3300-3500 cm⁻¹ region. nih.gov C-H stretches for both the aliphatic pyrrolidine ring and the aromatic phenyl ring would be observed, along with characteristic C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Cl bonds would show absorptions in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS) determines the molecular weight and can provide structural information through fragmentation patterns. youtube.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a powerful diagnostic tool.

| Technique | Application for this compound | Expected Observations |

| ¹H NMR | Elucidate proton framework and stereochemistry. | Signals for pyrrolidine and aromatic protons; splitting patterns reveal connectivity. |

| ¹³C NMR | Determine unique carbon environments. | Distinct signals for aliphatic and aromatic carbons, including C-Cl. mdpi.com |

| IR Spec. | Identify functional groups. | N-H stretch (3300-3500 cm⁻¹), aromatic C=C stretch (1450-1600 cm⁻¹). nih.gov |

| Mass Spec. | Determine molecular weight and formula. | Molecular ion peak with a distinctive isotopic pattern for two chlorine atoms. youtube.com |

High-Throughput Screening (HTS) in Drug Discovery of Pyrrolidine Derivatives

The process begins with the development of a robust and miniaturized assay, often in 384-well or 1536-well plate formats, that can measure the activity of a compound on a target, such as a receptor or enzyme. axxam.com Compound libraries, which can contain hundreds of thousands of diverse molecules, including collections focused on specific targets like CNS-active compounds or kinases, are then screened. stanford.edu

Automation is key to the HTS workflow, with robotic systems handling liquid dispensing, plate transport, and data acquisition. drugtargetreview.com This ensures high speed, precision, and reproducibility. The primary screen identifies initial hits, which are then subjected to a cascade of secondary and confirmatory assays to eliminate false positives and characterize the potency and mechanism of action of the validated compounds. nih.govmdpi.com For CNS drug discovery, HTS has been instrumental in identifying molecules that can cross the blood-brain barrier, a critical property for compounds targeting the brain. nih.gov

| HTS Workflow Stage | Description | Key Considerations for Pyrrolidine Derivatives |

| Assay Development | Creation of a sensitive, robust, and automated assay to measure biological activity. axxam.com | Target selection (e.g., CNS receptor, enzyme); assay format (e.g., fluorescence, luminescence). |

| Library Screening | Automated testing of large, diverse compound libraries against the target. stanford.edu | Use of general diversity libraries and specialized libraries (e.g., CNS-focused) to increase hit probability. |

| Hit Identification | Initial identification of compounds showing activity above a certain threshold. | Data analysis to flag statistically significant activity; requires a high signal-to-background ratio. mdpi.com |

| Hit Confirmation | Re-testing of initial hits to confirm activity and rule out false positives. | Concentration-response curves are generated to determine potency (e.g., EC₅₀ or IC₅₀). |

| Secondary Assays | Further testing to understand the mechanism of action and selectivity. | Orthogonal assays to confirm target engagement; counterscreens to identify off-target effects. |

Advanced Cell Culture Models and In Vivo Animal Models for Efficacy and Safety Evaluation

To bridge the gap between in vitro assays and clinical outcomes, advanced cellular and animal models are employed. Traditional two-dimensional (2D) cell cultures, while simple and cost-effective, often fail to replicate the complex environment of living tissue. numberanalytics.com

Advanced Cell Culture Models , particularly three-dimensional (3D) cultures like spheroids and organoids, offer a more physiologically relevant system. elifesciences.orgnih.gov These models better mimic the cell-to-cell interactions, tissue architecture, and microenvironment found in vivo. numberanalytics.comfrontiersin.org For neuroactive compounds like dichlorophenyl pyrrolidine derivatives, brain organoids or spheroids can be used to assess neurotoxicity and efficacy in a more accurate context than 2D cultures. numberanalytics.comnumberanalytics.com These models can recapitulate complex processes like synaptogenesis and neural network formation, providing valuable data on a compound's potential effects on the nervous system. frontiersin.org

| Model Type | Description | Advantages for Pyrrolidine Research | Limitations |

| 2D Cell Culture | Cells grown as a monolayer on a flat surface. | High-throughput, low cost, simple. | Lacks physiological relevance, altered cell behavior. numberanalytics.com |

| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells, sometimes forming organ-like structures. elifesciences.org | More accurately mimic in vivo tissue architecture and cell-cell interactions. numberanalytics.com | Higher cost, lower throughput, potential for heterogeneity. elifesciences.orgfrontiersin.org |

| In Vivo Animal Models | Testing in living organisms, typically rodents. | Provides data on systemic efficacy, pharmacokinetics, and toxicology in a complex biological system. | Costly, lower throughput, species differences can affect translatability to humans. |

Crystallographic Studies for Structural Elucidation of Dichlorophenyl Pyrrolidine Derivatives

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule or a molecule-protein complex. nih.gov For dichlorophenyl pyrrolidine derivatives, crystallographic studies can provide invaluable insights into their conformation and binding mode to a biological target. nih.gov

Obtaining a crystal structure of a small molecule like this compound can confirm its absolute stereochemistry and reveal its preferred conformation in the solid state. More significantly, co-crystallizing the compound with its target protein allows researchers to visualize the exact interactions at the atomic level. nih.gov This information is crucial for structure-based drug design, as it reveals which parts of the molecule are essential for binding and how the compound's affinity and selectivity can be improved. nih.gov

The process involves growing a high-quality crystal of the compound or the protein-ligand complex, which can be a significant challenge. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a 3D electron density map, from which the atomic model is built. rcsb.org The quality of the final structure is often described by its resolution, measured in angstroms (Å), with lower numbers indicating higher detail. nih.gov

| Crystallographic Data Point | Significance in Drug Design | Example |

| Resolution | A measure of the level of detail in the crystal structure. Lower values are better. | A resolution of 1.90 Å provides a very clear view of atomic positions. rcsb.org |

| Space Group | Describes the symmetry of the crystal lattice. | P2₁2₁2₁ is a common space group for chiral molecules. |

| Ligand Conformation | The 3D shape adopted by the pyrrolidine derivative when bound to the target. | Reveals whether a "U-shape" or extended conformation is required for activity. nih.gov |

| Binding Site Interactions | Specific hydrogen bonds, hydrophobic interactions, and other forces holding the ligand in place. | Identifying a key hydrogen bond between the pyrrolidine nitrogen and an amino acid residue in the protein. nih.gov |

| Protein Conformational Changes | How the protein structure adapts upon ligand binding. | Shows if the ligand induces a specific active or inactive state of the protein. |

Future Perspectives and Translational Research

Development of Next-Generation Dichlorophenyl Pyrrolidine (B122466) Therapeutics

The development of novel therapeutics centered around the 3-(2,4-dichlorophenyl)pyrrolidine core is an active area of research. Scientists are focused on refining existing scaffolds to enhance potency, improve pharmacokinetic profiles, and reduce off-target effects. A prime example is the evolution of Selective Estrogen Receptor Degraders (SERDs) for the treatment of estrogen receptor-positive (ER+) breast cancer.

One such compound, SAR439859, features a 6-(2,4-dichlorophenyl) moiety and was developed as a potent, orally available SERD. nih.govacs.org Its discovery stemmed from the need to overcome the poor pharmacokinetic properties of fulvestrant, which requires intramuscular injection. nih.gov The development of SAR439859 involved extensive optimization of the pyrrolidine side chain, where a fluoropropyl substitution was found to significantly enhance ERα degradation activity while maintaining high potency. acs.org

Further research has identified other promising derivatives. For instance, a dispiro indeno-pyrrolidine derivative containing a 2,4-dichlorophenyl group demonstrated potent antituberculosis activity, being approximately 12 times more active than the reference drug cycloserine. nih.gov Another 2,4-dichlorophenyl-substituted oxindole (B195798) compound showed significant activity against the HepG2 liver cancer cell line. nih.gov

Researchers are also exploring the use of this scaffold to create peripherally restricted agents to minimize central nervous system (CNS) side effects. A notable achievement is the discovery of a cannabinoid-1 (CB1) receptor antagonist for obesity treatment. nih.gov By incorporating a pyrrolidine-1-sulfonamide (B1369261) group into a 1-(2,4-dichlorophenyl)pyrazole structure, researchers developed a compound with potent CB1 receptor activity but with a high topological polar surface area (tPSA), which limits its ability to cross the blood-brain barrier. nih.gov This strategy led to a peripherally restricted antagonist with significant weight-loss efficacy in animal models. nih.gov

Table 1: Examples of Next-Generation Dichlorophenyl Pyrrolidine Derivatives

| Compound/Derivative | Target/Application | Key Research Finding | Reference(s) |

|---|---|---|---|

| SAR439859 | Estrogen Receptor (ERα) / Breast Cancer | Potent, oral SERD designed to overcome poor pharmacokinetics of existing drugs. nih.gov | nih.gov, acs.org |

| Peripherally Restricted CB1 Antagonist | Cannabinoid-1 (CB1) Receptor / Obesity | Designed with high tPSA to limit BBB penetration, reducing CNS side effects. nih.gov | nih.gov |

| Dispiro Indeno-Pyrrolidine Derivative | Mycobacterium tuberculosis | Showed ~12-fold higher activity than the reference drug cycloserine. nih.gov | nih.gov |

| Substituted Oxindole Compound | Anticancer / HepG2 Cell Line | Demonstrated ~11 times more activity against the HepG2 cell line than the reference. nih.gov | nih.gov |

Strategies for Overcoming Drug Resistance and Enhancing Selectivity

A major hurdle in modern pharmacotherapy is the emergence of drug resistance. The 2,4-dichlorophenyl-pyrrolidine scaffold offers a versatile platform for designing molecules that can overcome these resistance mechanisms. In ER+ breast cancer, for example, resistance to therapies like tamoxifen (B1202) can arise from mutations in the ERα receptor. nih.gov SERDs like SAR439859 are designed to degrade the ERα protein entirely, a mechanism that can remain effective even when the receptor is mutated and constitutively active. nih.gov

Enhancing selectivity is another critical goal to minimize toxicity and improve the therapeutic index. Key strategies include:

Stereochemical Control: The pyrrolidine ring has multiple stereocenters, and the spatial orientation of substituents can dramatically influence biological activity and selectivity. nih.govresearchgate.net The synthesis of enantiomerically pure compounds is crucial, as different stereoisomers can have vastly different affinities for their targets and off-targets. researchgate.netmdpi.com For SAR439859, the (3S) stereochemistry of the pyrrolidine ring was essential for its potent activity. nih.gov

Structural Modification for Tissue-Specific Targeting: As demonstrated with the peripherally restricted CB1 antagonist, modifying the physicochemical properties of the molecule can control its distribution in the body. nih.gov Increasing polarity, for instance, can prevent compounds from entering the CNS, thereby avoiding neurological side effects while treating peripheral conditions. nih.gov

Hybrid Molecule Design: Combining the dichlorophenyl-pyrrolidine motif with other pharmacophores can create hybrid molecules with unique selectivity profiles. Researchers have designed benzofuroxan-based pyrrolidine hydroxamates that show antiproliferative activity against a range of tumor cell lines. nih.gov

Exploration of Novel Therapeutic Applications

The inherent versatility of the this compound structure has opened doors to a wide range of potential therapeutic uses beyond their initial applications. While originally explored in areas like neurology, recent research highlights their potential in oncology, infectious diseases, and metabolic disorders.

Oncology: The success of SERDs in breast cancer has spurred interest in other cancers. nih.govacs.org Derivatives have shown promise against liver cancer cell lines, and related structures are being investigated as inhibitors of the MDM2-p53 interaction, a key target in many cancers. nih.govnih.gov

Infectious Diseases: The discovery of a potent antituberculosis agent based on this scaffold is a significant finding, especially given the rise of multidrug-resistant tuberculosis strains. nih.gov This suggests potential for developing new classes of antibiotics.

Metabolic Disorders: The development of a peripherally acting CB1 antagonist for obesity demonstrates a novel application in treating metabolic syndrome without the psychiatric side effects that plagued earlier, centrally-acting drugs. nih.gov

Anti-inflammatory and Anticonvulsant Activity: The broader pyrrolidine class is known for its anti-inflammatory and anticonvulsant properties. nih.govmdpi.com Derivatives containing a dichlorophenyl group are being investigated for these effects, potentially offering new treatments for chronic inflammatory diseases and epilepsy. mdpi.com

Table 2: Emerging Therapeutic Applications

| Therapeutic Area | Specific Application | Example/Rationale | Reference(s) |

|---|---|---|---|